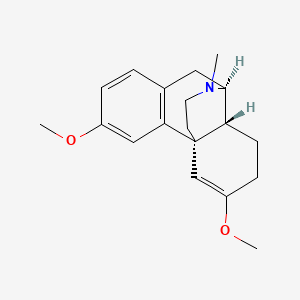

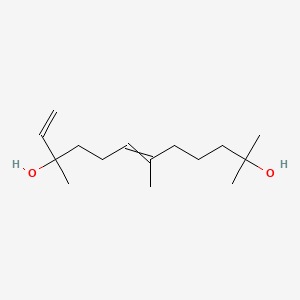

![molecular formula C7H4BrClN2 B577394 3-Bromo-5-chloroimidazo[1,2-A]pyridine CAS No. 1260656-94-7](/img/structure/B577394.png)

3-Bromo-5-chloroimidazo[1,2-A]pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Bromo-5-chloroimidazo[1,2-A]pyridine is a chemical compound with the molecular formula C7H4BrClN2 . It is a solid substance .

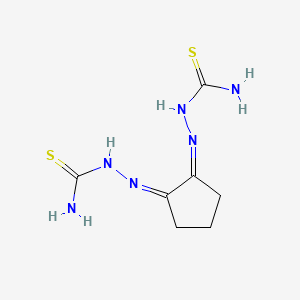

Synthesis Analysis

The synthesis of 3-Bromo-5-chloroimidazo[1,2-A]pyridine involves a chemodivergent reaction from α-bromoketones and 2-aminopyridines . The reaction conditions are mild and metal-free . The synthesis process involves one-pot tandem cyclization/bromination when only TBHP is added . The cyclization to form imidazopyridines is promoted by further bromination .Molecular Structure Analysis

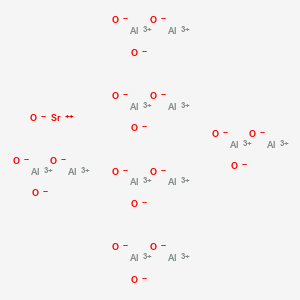

The molecular structure of 3-Bromo-5-chloroimidazo[1,2-A]pyridine is represented by the linear formula C7H4BrClN2 . More detailed structural information can be found in databases like ChemSpider .Chemical Reactions Analysis

The chemical reactions involving 3-Bromo-5-chloroimidazo[1,2-A]pyridine are quite complex. The compound can be obtained via one-pot tandem cyclization/bromination when only TBHP is added . The cyclization to form imidazopyridines is promoted by further bromination .Physical And Chemical Properties Analysis

3-Bromo-5-chloroimidazo[1,2-A]pyridine is a solid substance . It has a molecular weight of 231.48 . The compound is stored in an inert atmosphere at a temperature between 2-8°C .Applications De Recherche Scientifique

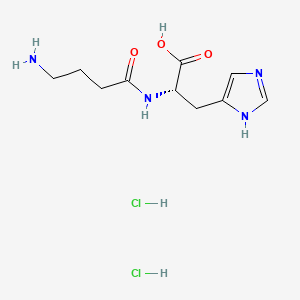

Pharmaceuticals: Antitubercular Agents

3-Bromo-5-chloroimidazo[1,2-A]pyridine: has been utilized in the development of novel antitubercular agents. Research indicates that derivatives of imidazo[1,2-a]pyridine, such as Q203, show significant activity against Mycobacterium tuberculosis, the causative agent of tuberculosis (TB). In an acute TB mouse model, treatment with Q203 led to a substantial reduction in bacterial load, highlighting the potential of this compound in TB therapy .

Materials Science: Optoelectronic Devices

In materials science, imidazo[1,2-a]pyridine derivatives are recognized for their application in optoelectronic devices. These compounds exhibit luminescent properties, making them suitable for use in light-emitting diodes (LEDs) and other display technologies .

Chemical Synthesis: Building Blocks

The compound serves as a versatile building block in chemical synthesis. It can undergo various chemical reactions to form complex structures, which are valuable in synthesizing pharmaceuticals and natural products. Its reactivity with different reagents allows for the creation of a wide array of derivatives with potential biological activity .

Analytical Chemistry: Chromatography

In analytical chemistry, 3-Bromo-5-chloroimidazo[1,2-A]pyridine can be used as a standard or reference compound in chromatographic methods. Its distinct chemical structure allows for its identification and quantification when analyzing complex mixtures, aiding in the development of new analytical techniques .

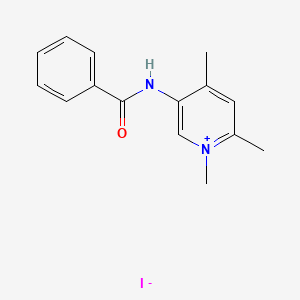

Biochemistry: Pharmacophores

This compound is important in biochemistry for its role as a pharmacophore. Pharmacophores are portions of molecular structures that are responsible for the biological activity of drugs. The imidazo[1,2-a]pyridine core is a common feature in many biologically active molecules, making it a target for drug discovery and design .

Environmental Science: Pollutant Degradation

While specific applications of 3-Bromo-5-chloroimidazo[1,2-A]pyridine in environmental science are not well-documented, related compounds are being explored for their ability to degrade environmental pollutants. Research in this area could lead to the development of new methods for the remediation of contaminated sites .

Mécanisme D'action

Target of Action

Imidazo[1,2-a]pyridines, a class of compounds to which 3-bromo-5-chloroimidazo[1,2-a]pyridine belongs, are recognized as valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry .

Mode of Action

It’s known that the reaction of similar compounds proceeds via the initial displacement of the halogen atom by the pyridine ring nitrogen to afford a pyridinium salt, which then undergoes a facile closure to provide the shared intermediate .

Biochemical Pathways

Imidazo[1,2-a]pyridines are known to have a wide range of applications in medicinal chemistry, suggesting that they may interact with multiple biochemical pathways .

Result of Action

Similar compounds have shown significant inhibitory activity in certain contexts .

Action Environment

It’s known that the compound should be stored in an inert atmosphere at 2-8°c .

Safety and Hazards

The compound is classified as hazardous according to the 2012 OSHA Hazard Communication Standard . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective clothing, and avoiding breathing dust/fume/gas/mist/vapors/spray .

Orientations Futures

Imidazo[1,2-A]pyridine derivatives, such as 3-Bromo-5-chloroimidazo[1,2-A]pyridine, have received great attention in recent years due to their varied medicinal applications . They serve as pharmacophores for many molecules with significant biological and therapeutic value . Future research will likely focus on developing convenient synthetic methods for these structures and exploring their potential applications in medicinal chemistry .

Propriétés

IUPAC Name |

3-bromo-5-chloroimidazo[1,2-a]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrClN2/c8-5-4-10-7-3-1-2-6(9)11(5)7/h1-4H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZGXYGNQLQBWSQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=C(N2C(=C1)Cl)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30724383 |

Source

|

| Record name | 3-Bromo-5-chloroimidazo[1,2-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30724383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.48 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-5-chloroimidazo[1,2-A]pyridine | |

CAS RN |

1260656-94-7 |

Source

|

| Record name | 3-Bromo-5-chloroimidazo[1,2-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30724383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.